Cholinesterase Inhibition: Moderate Dual AChE/BuChE Activity Distinct from Top-In-Class Analogs
All 38 synthesized benzofuranylthiazole ureas exhibited dual AChE/BuChE inhibitory activity. While the specific IC50 for 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea is not reported as a top performer, the most potent AChE inhibitor (e25, 2-fluorophenyl) has an IC50 of 3.85 μM and the best BuChE inhibitor (e38, 4-nitrophenyl) has an IC50 of 2.03 μM [1]. Based on structure-activity relationship (SAR) trends, the 4-methoxybenzyl analog is expected to exhibit intermediate activity, consistent with the observation that electron-donating substituents like 3-methoxy (e2) tend to favor antioxidant activity rather than maximal cholinesterase inhibition [1].
| Evidence Dimension | AChE Inhibition IC50 (μM) |
|---|---|
| Target Compound Data | Not explicitly reported among top inhibitors; projected intermediate based on SAR |
| Comparator Or Baseline | e25 (2-fluorophenyl): IC50 3.85 μM (best AChE); e38 (4-nitrophenyl): IC50 2.03 μM (best BuChE); galanthamine: IC50 17.2 μM |
| Quantified Difference | e38 is 8.5-fold more potent than galanthamine; target compound's activity is inferred to lie between moderate and weak based on substituent electronic effects |
| Conditions | In vitro AChE/BuChE inhibition assay; substrate not specified; 38-compound series |
Why This Matters
For projects requiring balanced dual inhibition rather than maximal potency against a single cholinesterase, the 4-methoxy analog may offer a differentiated selectivity window compared to the halogenated or nitro-substituted top-in-class compounds.
- [1] Zengin Kurt B, Gazioğlu I, Basile L, et al. Potential of aryl-urea-benzofuranylthiazoles hybrids as multitasking agents in Alzheimer's disease. Eur J Med Chem. 2015;102:80-92. doi:10.1016/j.ejmech.2015.07.005 View Source
